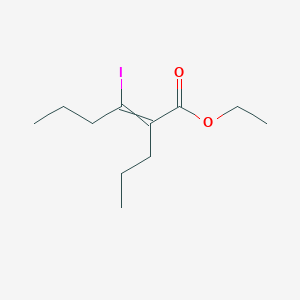
Ethyl 3-iodo-2-propylhex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-iodo-2-propylhex-2-enoate is an organic compound with the molecular formula C11H19IO2 It is an ester derivative, characterized by the presence of an iodine atom attached to a propylhexenoate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-iodo-2-propylhex-2-enoate typically involves the iodination of a precursor compound. One common method is the reaction of ethyl 3-bromo-2-propylhex-2-enoate with sodium iodide in acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an iodine atom. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-iodo-2-propylhex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters.
Reduction Reactions: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products
Substitution: Ethyl 3-hydroxy-2-propylhex-2-enoate.
Reduction: Ethyl 3-iodo-2-propylhexanol.
Oxidation: Ethyl 3-iodo-2-propylhexanoic acid.
Applications De Recherche Scientifique
Ethyl 3-iodo-2-propylhex-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-iodo-2-propylhex-2-enoate in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In reduction reactions, the ester group is reduced to an alcohol, while in oxidation reactions, the ester is converted to a carboxylic acid.
Comparaison Avec Des Composés Similaires
Ethyl 3-iodo-2-propylhex-2-enoate can be compared with other similar compounds such as:
Ethyl 3-bromo-2-propylhex-2-enoate: Similar structure but with a bromine atom instead of iodine. It is less reactive in nucleophilic substitution reactions.
Ethyl 3-chloro-2-propylhex-2-enoate: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine.
Ethyl 3-fluoro-2-propylhex-2-enoate: Contains a fluorine atom, which is the least reactive in nucleophilic substitution reactions among the halogens.
This compound is unique due to the high reactivity of the iodine atom, making it a valuable compound in various synthetic applications.
Propriétés
Numéro CAS |
265671-96-3 |
|---|---|
Formule moléculaire |
C11H19IO2 |
Poids moléculaire |
310.17 g/mol |
Nom IUPAC |
ethyl 3-iodo-2-propylhex-2-enoate |
InChI |
InChI=1S/C11H19IO2/c1-4-7-9(10(12)8-5-2)11(13)14-6-3/h4-8H2,1-3H3 |
Clé InChI |
OZBWGGRFXIKQKD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=C(CCC)I)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]-1,3,5-triazine](/img/structure/B12580973.png)

![1,1'-{[2-(4-Nitrophenyl)ethene-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12580997.png)
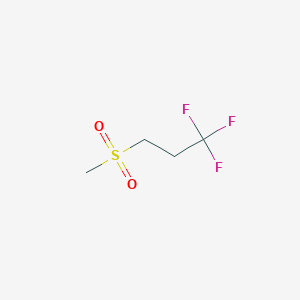
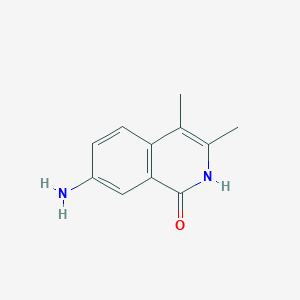
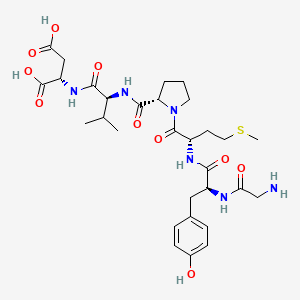
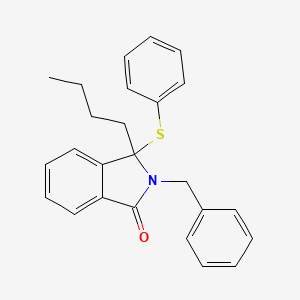
![(E)-3-[bis(prop-2-enyl)amino]-2-cyano-3-methylsulfanylprop-2-enamide](/img/structure/B12581018.png)

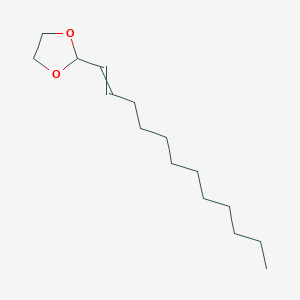
![Cyclohexanone, 2-[4-(dimethylamino)phenyl]-](/img/structure/B12581032.png)
![4-Pyridinecarboxamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12581039.png)

